molecular formula C18H18F2N4O2S B2552805 N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-26-7

N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B2552805
CAS RN: 1040648-26-7
M. Wt: 392.42
InChI Key: HLCKPQVDQPOGHR-UHFFFAOYSA-N
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Description

The compound “N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” is a chemical compound with potential biological activities . It is a derivative of pyrimidine, a moiety known for its wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group attached to a cyclopropanecarboxamide group via a nitrogen atom. It also has a 4-oxobutylthio group attached to the pyridazin-3-yl group, and a 3,4-difluorophenylamino group attached to the 4-oxobutyl group .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 304–305 °C . Its molecular formula is C15H14F2N4O2S and it has a molecular weight of 352.36.

Scientific Research Applications

Synthesis and Biological Activity of Novel Compounds

Studies have been conducted on the synthesis of novel heterocyclic compounds with potential for various applications, including as disperse dyes for polyester fibers and as agents with antioxidant, antitumor, and antimicrobial activities. For instance, novel arylazothiazole disperse dyes containing selenium were synthesized and shown to have high efficiency in vitro for their antioxidant and antimicrobial activity against various pathogens (Khalifa et al., 2015). These findings suggest a potential for the development of bioactive fabrics with sterilizing properties.

Development of Antimicrobial Agents

The antimicrobial activity of synthesized thienopyrimidine derivatives was investigated, demonstrating pronounced antimicrobial effects against bacterial and fungal strains (Bhuiyan et al., 2006). This indicates the potential for these compounds to be developed into new antimicrobial agents.

Synthesis of Pyrimidine Derivatives

Research on the utility of specific reactants for the synthesis of novel pyrimidine derivatives has shown promising results in creating compounds with potential antimicrobial activity. For example, lauroyl isothiocyanate was used as a scaffold in the synthesis of novel pyrimidine derivatives, which were assessed for their antimicrobial activity, showing effectiveness against tested microorganisms (El-Mawgoud & Hemdan, 2018). This underscores the potential for designing new antimicrobial drugs based on pyrimidine structures.

Advanced Materials and Chemical Synthesis

Research into the synthesis of hyperbranched polyimides for gas separation applications highlights the use of novel synthetic routes to create materials with potential industrial applications (Fang et al., 2000). This demonstrates the broad applicability of advanced synthetic chemistry in material science.

Future Directions

The compound, being a pyrimidine derivative, has potential biological activities and could be further studied for its therapeutic benefits. Pyrimidine derivatives are known for their diverse pharmacological activities and are considered privileged structures in medicinal chemistry . Therefore, this compound might be a promising candidate for future research in drug discovery.

Mechanism of Action

properties

IUPAC Name

N-[6-[4-(3,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2S/c19-13-6-5-12(10-14(13)20)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCKPQVDQPOGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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